molecular formula C9H8N4O2 B1465999 6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid CAS No. 1097256-24-0

6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1465999
CAS No.: 1097256-24-0
M. Wt: 204.19 g/mol
InChI Key: FPQTWQZTYIPJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylimidazole with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
  • 2-(2-pyridyl)imidazole

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-10-2-3-13(6)8-4-7(9(14)15)11-5-12-8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQTWQZTYIPJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(2-methyl-1H-imidazol-1-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.